molecular formula C16H14O4 B12570922 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate CAS No. 562815-04-7

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate

Cat. No.: B12570922
CAS No.: 562815-04-7
M. Wt: 270.28 g/mol
InChI Key: CCEPYHZXMXMBNJ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoethyl formate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid with formic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The oxoethyl formate group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzyloxy and oxoethyl formate groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

562815-04-7

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] formate

InChI

InChI=1S/C16H14O4/c17-12-19-11-16(18)14-6-8-15(9-7-14)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2

InChI Key

CCEPYHZXMXMBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC=O

Origin of Product

United States

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